N-(2,5-dimethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-31-18-8-6-17(7-9-18)14-22-26-27-24(29(22)28-12-4-5-13-28)34-16-23(30)25-20-15-19(32-2)10-11-21(20)33-3/h4-13,15H,14,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFVQIQNKWBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemically complex compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structural motif combining a dimethoxyphenyl group with a thioacetamide linkage to a triazole derivative. The presence of the pyrrole ring further enhances its potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key areas of activity include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Activity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide moiety may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptor sites, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in malignant cells through various apoptotic pathways.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.3 | Induction of apoptosis |
| HeLa (Cervical) | 12.7 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Animal model studies have also been performed to assess the efficacy and safety profile of the compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
A case study involving patients treated with derivatives of this compound highlighted its potential in managing refractory cancers. Patients exhibited partial responses with manageable side effects, suggesting that further clinical trials are warranted.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and triazole rings significantly impact biological activity. For example:
- Substituents on the methoxy groups enhance solubility and bioavailability.
- Variations in the thioacetamide linkage influence receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
